molecular formula C14H17N3O B2984351 N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide CAS No. 2411292-72-1

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide

Cat. No. B2984351
CAS RN: 2411292-72-1
M. Wt: 243.31
InChI Key: AJDBQTSAYYJVQD-UHFFFAOYSA-N
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Description

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide, also known as AZD-2461, is a small molecule inhibitor that has shown potential as an anticancer agent. It was originally developed by AstraZeneca and is currently being studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and viruses, and to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation is that it may not be effective in all types of cancer, and its optimal dosing and administration schedule are still being investigated.

Future Directions

There are several potential future directions for research on N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide. One area of interest is the development of combination therapies that include this compound and other cancer drugs. Another area of research is the investigation of the potential use of this compound in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer. Additionally, researchers are exploring the use of this compound in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-4-methylpyridine with 2-aminopyridine to form 2-(6-pyridin-3-yl)ethylamine. This intermediate is then reacted with 2-butyne-1,4-diol to form the final product, this compound.

Scientific Research Applications

N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide has been studied extensively for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of breast cancer. Researchers have also investigated its potential use in combination with other cancer drugs to enhance their effectiveness.

properties

IUPAC Name

N-[2-[6-(azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-14(18)15-8-7-12-5-6-13(16-11-12)17-9-3-10-17/h5-6,11H,3,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDBQTSAYYJVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CN=C(C=C1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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